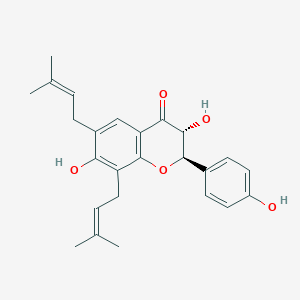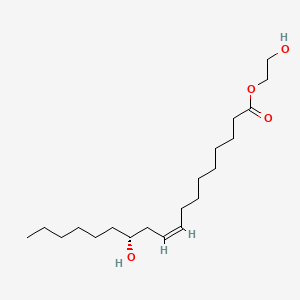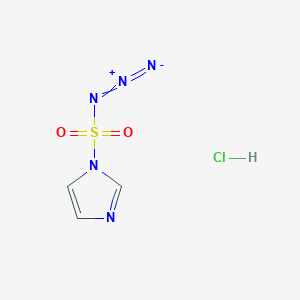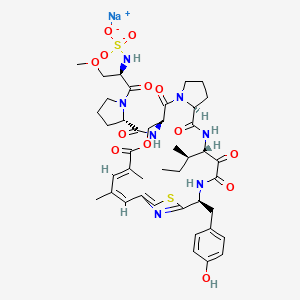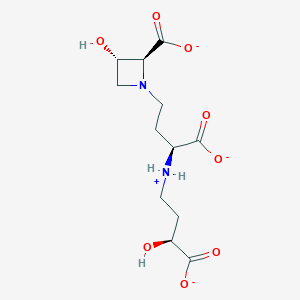
3-Epi-3-hydroxy-2'-deoxymugineate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-epi-3-hydroxy-2'-deoxymugineate is conjugate base of 3-epi-3-hydroxy-2'-deoxymugineic acid. It is a conjugate base of a 3-epi-3-hydroxy-2'-deoxymugineic acid.
Scientific Research Applications
Chromatographic Analysis and Detection
3-Epi-3-hydroxy-2'-deoxymugineate, along with other phytosiderophores, is analyzed through advanced chromatographic techniques. Anion-exchange HPLC (high-performance liquid chromatography) with NaOH gradient elution is employed for separating mugineic acid family phytosiderophores including 3-epi-hydroxymugineic acid (epi-HMA). Pulsed amperometric detection (PAD) at pH 13 is used for detecting underivatised phytosiderophores, offering a simple, sensitive, and derivatisation-free method for analysis (Weber et al., 2001).
Biosynthetic Pathways in Plants
Research into the biosynthetic pathways of 3-epihydroxymugineic acid and 3-hydroxymugineic acid in gramineous plants has been conducted. Isotopic labeling experiments with barley and rye demonstrated that 2'-deoxymugineic acid acts as a precursor for mugineic acid and 3-epihydroxymugineic acid. This understanding is crucial for exploring the metabolic pathways involved in plant growth and response to environmental conditions (Ma & Nomoto, 1994).
Complexation with Metals
Studies on the complexation of metals by phytosiderophores, including epi-mugineic acid, are significant for understanding metal uptake in plants. Techniques like CE-ESI-MS (capillary electrophoresis-electrospray ionization-mass spectrometry) and CE-ICP-MS (capillary electrophoresis-inductively coupled plasma-mass spectrometry) are utilized for analyzing free ligands and ferric complexes of phytosiderophores. This research is vital for understanding the bioavailability and transport of essential micronutrients in plants (Dell'mour et al., 2010).
Enhancement of Iron Bioavailability
Investigations into the role of phytosiderophores like 2'-deoxymugineic acid in enhancing iron bioavailability in plants are crucial. These studies, often using cell systems like Caco-2 cells, compare the efficiency of different compounds in enhancing iron uptake, providing insights into the strategies for biofortification and improving nutrient content in staple crops (Beasley et al., 2019).
properties
Product Name |
3-Epi-3-hydroxy-2'-deoxymugineate |
|---|---|
Molecular Formula |
C12H18N2O8-2 |
Molecular Weight |
318.28 g/mol |
IUPAC Name |
(2S,3S)-1-[(3S)-3-carboxylato-3-[[(3S)-3-carboxylato-3-hydroxypropyl]azaniumyl]propyl]-3-hydroxyazetidine-2-carboxylate |
InChI |
InChI=1S/C12H20N2O8/c15-7(11(19)20)1-3-13-6(10(17)18)2-4-14-5-8(16)9(14)12(21)22/h6-9,13,15-16H,1-5H2,(H,17,18)(H,19,20)(H,21,22)/p-2/t6-,7-,8-,9-/m0/s1 |
InChI Key |
UQYFTKWTXJZWBK-JBDRJPRFSA-L |
Isomeric SMILES |
C1[C@@H]([C@H](N1CC[C@@H](C(=O)[O-])[NH2+]CC[C@@H](C(=O)[O-])O)C(=O)[O-])O |
Canonical SMILES |
C1C(C(N1CCC(C(=O)[O-])[NH2+]CCC(C(=O)[O-])O)C(=O)[O-])O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








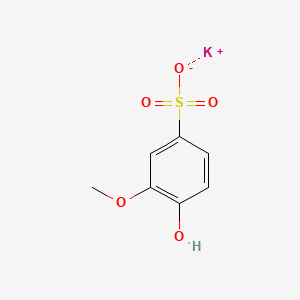
![methyl (13S,15R,16R,18S)-13-[(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid](/img/structure/B1264675.png)
